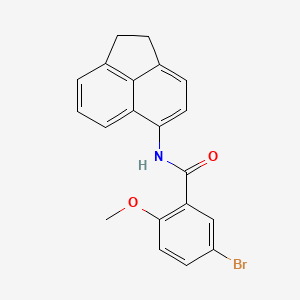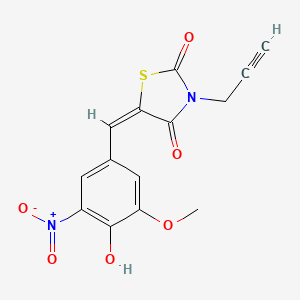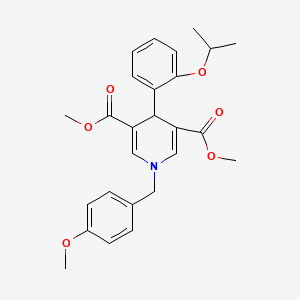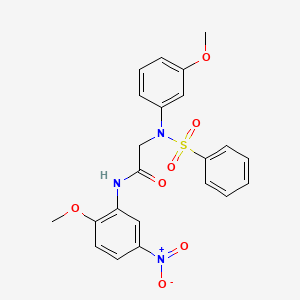![molecular formula C23H25N3O5S B3549600 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3549600.png)
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Overview
Description
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. The compound was first synthesized in 2003 by Eisai Co., Ltd. and has since undergone extensive research to understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Mechanism of Action
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide targets several key signaling pathways involved in cancer progression. The compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are both involved in angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that promotes inflammation and is often overexpressed in cancer cells. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that promote cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound inhibits the proliferation and survival of cancer cells by inducing apoptosis, a process of programmed cell death. This compound also inhibits angiogenesis by reducing the formation of new blood vessels in tumors. Additionally, this compound has been shown to reduce inflammation in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide in lab experiments is its specificity for multiple signaling pathways involved in cancer progression. This allows researchers to study the effects of targeting these pathways in cancer cells and tumors. However, a limitation of using this compound in lab experiments is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of using this compound in preclinical studies.
Future Directions
There are several future directions for research on 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide. One area of interest is the potential clinical applications of the compound as an anti-cancer agent. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Finally, further research is needed to understand the potential off-target effects and toxicity of this compound in preclinical and clinical settings.
Scientific Research Applications
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by targeting multiple signaling pathways involved in cancer progression, including angiogenesis, inflammation, and metastasis. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in mouse models of cancer.
properties
IUPAC Name |
2-[[2-(4-ethyl-N-methylsulfonylanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-3-17-10-12-18(13-11-17)26(32(2,29)30)16-22(27)25-21-9-5-4-8-20(21)23(28)24-15-19-7-6-14-31-19/h4-14H,3,15-16H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBZSQYNOABDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549523.png)

![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3549550.png)


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3549565.png)
![N-[4-(anilinosulfonyl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B3549573.png)
![N-(2-chlorobenzyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549580.png)


![[2-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B3549591.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3549594.png)

![methyl 4-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3549606.png)